tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19811244
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9?,12-/m1/s1
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

CAS No.:

Cat. No.: VC19811244

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9?,12-/m1/s1
Standard InChI Key RKITXPQOOVWRNA-FFFFSGIJSA-N
Isomeric SMILES C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC12CNC1CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
IUPAC Nametert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Canonical SMILESCC12CNC1CCN(C2)C(=O)OC(C)(C)C
Isomeric SMILESC[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C
PubChem CID146156772

The isomeric SMILES notation confirms the (1R) configuration, which is preserved through synthetic routes involving chiral catalysts or resolution techniques . Nuclear magnetic resonance (NMR) data for analogous bicyclic amines typically exhibit distinct signals for the tert-butyl group (δ ~1.4 ppm) and the methyl-substituted bridgehead carbon (δ ~2.8 ppm) .

Synthesis and Purification Strategies

The synthesis of tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves multi-step sequences emphasizing stereocontrol and functional group compatibility.

Key Synthetic Routes

  • Bicyclic Core Construction: Cyclization of appropriately substituted diamines via intramolecular alkylation or ring-closing metathesis forms the bicyclo[4.2.0]octane framework .

  • Chiral Methyl Introduction: Asymmetric alkylation or enzymatic resolution ensures the (1R) configuration at the bridgehead position.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the tert-butyl carbamate group .

A representative synthetic pathway is illustrated below:

  • Step 1: Condensation of 1,3-diamine precursors to form the bicyclic amine.

  • Step 2: Enantioselective methylation using chiral auxiliaries or catalysts.

  • Step 3: Boc protection under anhydrous conditions (e.g., THF, triethylamine) .

Purification and Characterization

Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Analytical techniques such as HPLC (≥97% purity) and mass spectrometry (m/z 226.3 [M+H]⁺) validate structural integrity .

Applications in Pharmaceutical Research

The compound’s rigid bicyclic structure and chiral centers make it a valuable scaffold in drug discovery.

Neurological Target Engagement

The 3,7-diazabicyclo[4.2.0]octane core mimics bioactive conformations of neurotransmitters, enabling interactions with:

  • Dopamine receptors: Modulation of D₂/D₃ subtypes for antipsychotic applications .

  • Serotonin transporters: Inhibition for antidepressant development.

Prodrug Design

The tert-butyl carbamate group facilitates prodrug strategies, where enzymatic cleavage releases the active amine in vivo . This approach enhances pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration.

Hazard CategoryPrecautionary MeasuresSource
Irritant (Skin/Eyes)Use nitrile gloves, goggles
Respiratory SensitivityOperate in fume hoods
StabilityStore at 2–8°C under nitrogen

Material Safety Data Sheets (MSDS) recommend avoiding prolonged exposure and ensuring adequate ventilation during handling .

Recent Research Developments

Catalytic Asymmetric Synthesis

Advances in organocatalytic methods have enabled enantioselective synthesis of the bicyclic core with >90% ee, reducing reliance on chiral resolution .

Structure-Activity Relationship (SAR) Studies

Modifications at the methyl and carbamate positions have identified analogs with enhanced selectivity for κ-opioid receptors, highlighting potential in pain management .

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